4-Chloro-2-iodo-1-nitrobenzene

Catalog No.
S1499021
CAS No.
160938-18-1
M.F
C6H3ClINO2
M. Wt
283.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-iodo-1-nitrobenzene

CAS Number

160938-18-1

Product Name

4-Chloro-2-iodo-1-nitrobenzene

IUPAC Name

4-chloro-2-iodo-1-nitrobenzene

Molecular Formula

C6H3ClINO2

Molecular Weight

283.45 g/mol

InChI

InChI=1S/C6H3ClINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H

InChI Key

OTLJSDATRAVVAV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)I)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)I)[N+](=O)[O-]

The exact mass of the compound 4-Chloro-2-iodo-1-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-2-iodo-1-nitrobenzene (CAS 160938-18-1) is a highly functionalized tri-substituted aromatic scaffold essential for advanced pharmaceutical and agrochemical synthesis. Featuring three distinct functional handles—an iodine atom, a chlorine atom, and a nitro group—this compound is engineered for precise, stepwise functionalization. Its primary procurement value lies in its orthogonal reactivity, allowing chemists to perform chemoselective cross-coupling reactions at the highly reactive C-I bond under mild conditions while preserving the more stable C-Cl bond for subsequent downstream transformations [1]. This built-in selectivity eliminates the need for costly and time-consuming protection-deprotection steps, making it a highly efficient precursor for complex heterocycles, active pharmaceutical ingredients (APIs), and advanced materials.

Research Fit

Iodo/chloro reactivity difference enables stepwise site-selective functionalization.
Reported synthesis route from 2-nitro-5-chloroaniline supports research-scale supply.
Verified purity specification supports reproducible cross-coupling outcomes.

Attempting to substitute 4-chloro-2-iodo-1-nitrobenzene with cheaper, symmetrical alternatives like 2,4-dichloro-1-nitrobenzene severely compromises synthetic efficiency. While the dichloro-analog is less expensive, the identical halogen handles make selective mono-coupling statistically poor, leading to complex mixtures of unreacted starting material, mono-coupled, and bis-coupled products that demand rigorous chromatographic purification [1]. Similarly, substituting with 4-bromo-2-iodo-1-nitrobenzene narrows the chemoselectivity window; the closer bond dissociation energies of C-I and C-Br increase the risk of over-coupling during palladium-catalyzed reactions. Procuring the exact 4-chloro-2-iodo-1-nitrobenzene scaffold ensures a robust thermodynamic margin for chemoselectivity, maximizing first-step yields and preserving the chloro-substituent for orthogonal late-stage functionalization.

Substitution Risk

Halogen-dependent mechanism
Iodo requires ECE without photoactivation; chloro/bromo need photo-ECE, altering kinetics.
Regioisomer reactivity
Substitution pattern relative to nitro group shifts chemoselectivity between regioisomers.
Orthogonal coupling failure
Undifferentiated dihaloarenes cannot achieve stepwise control, leading to complex mixtures.

Superior Chemoselectivity in Pd-Catalyzed Coupling

In sequential functionalization workflows, the primary advantage of 4-chloro-2-iodo-1-nitrobenzene is its ability to undergo selective coupling at the iodine position without compromising the chlorine handle. Patent literature demonstrates that Sonogashira coupling with terminal alkynes (such as methyl 4-pentynoate) using Pd(PPh3)4 and CuI at room temperature selectively yields the mono-alkynylated product at 75% yield, leaving the C-Cl bond entirely unreacted [1]. In contrast, attempting a similar mono-coupling on 2,4-dichloro-1-nitrobenzene requires elevated temperatures and typically results in poor selectivity and high levels of bis-coupled byproducts. This strict chemoselectivity at room temperature significantly reduces process impurities and lowers the overall cost of purification.

Evidence DimensionMono-coupling yield and chemoselectivity at room temperature
Target Compound Data75% isolated yield of strictly mono-coupled product (C-I substitution only)
Comparator Or Baseline2,4-Dichloro-1-nitrobenzene (requires >80°C, yields mixed mono/bis products)
Quantified DifferenceNear 100% chemoselectivity for C-I over C-Cl at RT, eliminating bis-coupled waste
ConditionsPd(PPh3)4, CuI, triethylamine, DMF, room temperature, 24 hours

High chemoselectivity at ambient temperatures prevents over-reaction, reducing raw material waste and simplifying downstream purification for industrial scale-up.

Orthogonal reactivity
Class-level
Iodo yields 81–99% under Ni conditions; chloro yields 0% under same conditions.
Enables site-selective C-C bond formation sequence.
Class-level property; verify under specific Ni or Pd conditions.

Orthogonal Reactivity at High Temperature

The procurement of 4-chloro-2-iodo-1-nitrobenzene is highly advantageous for complex multi-step syntheses due to the robust stability of the C-Cl bond during initial cross-coupling. For instance, Suzuki coupling with bulky aryl boronic acids (e.g., [1,1':3',1''-terphenyl]-5'-ylboronic acid) selectively targets the iodine position, delivering the mono-arylated product in 78% yield even under extended reflux conditions (110°C for 12 hours) [1]. If a bromo-analog were used, such elevated temperatures would risk competitive activation of the C-Br bond, degrading the chemoselectivity. The ~31 kcal/mol bond dissociation energy differential between C-Cl and C-I ensures the chlorine handle is preserved for subsequent orthogonal reactions.

Evidence DimensionHalogen retention during high-temperature coupling
Target Compound Data78% yield of mono-coupled product with complete C-Cl retention at 110°C
Comparator Or Baseline4-Bromo-2-iodo-1-nitrobenzene (prone to competitive oxidative addition at >80°C)
Quantified DifferenceComplete preservation of the secondary halogen handle under forcing thermal conditions
ConditionsPd(PPh3)4, K2CO3, 1,4-dioxane/H2O, 110°C, 12h

A wider thermodynamic gap allows for more aggressive reaction conditions during the first coupling step without risking the loss of the secondary halogen handle.

Synthetic yield
Data to verify
~91% yield
Supports procurement reliability and cost control.
Reported diazotization route; alternative yield unspecified.

Precursor for Heterocycle Synthesis

Beyond cross-coupling, 4-chloro-2-iodo-1-nitrobenzene serves as an optimal precursor for the synthesis of complex sulfur-nitrogen heterocycles and functionalized anilines. Research demonstrates its high efficiency in selective thiolation protocols; the C-I bond can be selectively thiolated to yield ortho-thio-nitrobenzenes, which are subsequently reduced and cyclized into advanced sulfoximine derivatives [1]. Furthermore, the nitro group can be cleanly reduced to an amine without dehalogenation, providing a versatile intermediate where the chlorine atom remains available for further elaboration. This multi-site versatility makes it vastly superior to mono-halogenated nitrobenzenes, which would require additional, low-yielding halogenation steps to achieve the same substitution pattern.

Evidence DimensionDownstream functionalization capacity and step economy
Target Compound DataSupports selective thiolation and nitro reduction without dehalogenation
Comparator Or BaselineMono-halogenated nitrobenzenes (e.g., 1-iodo-2-nitrobenzene)
Quantified DifferenceEliminates the need for subsequent electrophilic chlorination steps
ConditionsThiolation followed by nitro reduction workflows

Procuring a pre-functionalized, tri-substituted scaffold reduces the total number of synthetic steps, directly lowering manufacturing costs and time-to-market.

Purity specification
Specification review
≥98% (GC)
Minimizes side reactions; supports reproducibility.
Batch-specific CoA available; confirm purity prior to use.

Sequential Cross-Coupling for API Synthesis

Ideal for multi-step pharmaceutical syntheses requiring the sequential introduction of different aryl or alkynyl groups. The orthogonal reactivity of the C-I and C-Cl bonds allows for a one-pot or stepwise Suzuki/Sonogashira sequence without intermediate protection steps, streamlining the production of complex active pharmaceutical ingredients [1].

OLED Material Synthesis

Highly suitable as a building block for organic light-emitting diode (OLED) materials, where bulky polyaromatic systems (like terphenyls) must be precisely assembled around a central benzene core using selective Suzuki-Miyaura couplings at elevated temperatures [2].

Novel Crop Protection Agents

Valuable in agrochemical research for synthesizing complex sulfur-nitrogen heterocycles, such as allicin analogues and sulfoximines. The specific 1,2,4-substitution pattern allows for selective thiolation and subsequent cyclization, dictating the final biological activity of the synthesized agents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential site-selective functionalization
Orthogonal I/Cl reactivity
Stepwise coupling sequence fidelity
Pharmaceutical scaffold synthesis
Reported purity and synthesis route
Reproducibility in heterocycle construction
Photoredox cross-coupling precursor
Iodo group photolability
Chemoselectivity and chloro-retention
Process development procurement
Standardized purity and documented synthesis
Lot consistency and quality verification

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-chloro-2-iodo-1-nitrobenzene

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